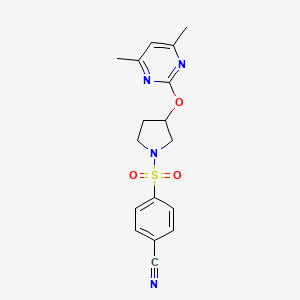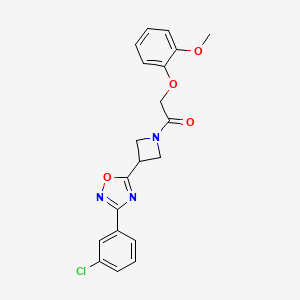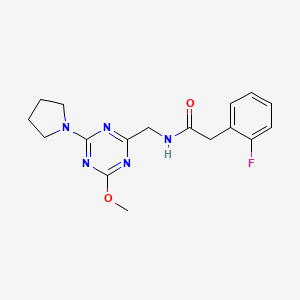
4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a chemical compound with the molecular formula C17H18N4O3S and a molecular weight of 358.42. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of compounds like this often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in this compound can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a type of nitrogen heterocycle . This ring is attached to a sulfonyl group and a benzonitrile group. The compound also contains a 4,6-dimethylpyrimidin-2-yl group.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Pyrimethamine and its derivatives, including compounds structurally related to 4-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, exhibit significant biological activities due to their ability to interact with various biological targets. The study of their crystal structures reveals the presence of hydrogen-bonded motifs and the role of sulfonate groups in mimicking carboxylate anions, which is crucial for understanding their binding mechanisms and potential applications in drug development (Balasubramani, Muthiah, & Lynch, 2007).
Antimicrobial and Insecticidal Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and insecticidal activities. The preparation of these compounds involves innovative synthetic routes, such as microwave irradiative cyclocondensation, which has led to the discovery of substances with potential applications in combating microbial infections and pest control (Deohate & Palaspagar, 2020).
Electrophilic Substitution Reactions
The reactivity of substituted pyrimidines has been explored, revealing their potential in forming various organic compounds through electrophilic substitution reactions. This research provides insights into the synthesis of novel compounds with potential applications in pharmaceuticals and organic chemistry (Rouchaud, Neus, & Moulard, 1997).
Polyimide Synthesis
The synthesis of novel polyimides derived from pyrimidine-containing monomers has been reported, showcasing the application of these compounds in the development of materials with excellent thermal stability, mechanical properties, and low dielectric constants. This research highlights the potential of pyrimidine derivatives in material science, particularly in the creation of high-performance polymers (Wang, Li, Ma, Zhang, & Gong, 2006).
Antitumor Agents
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. These studies have identified compounds with significant potency against various cancer cell lines, highlighting the therapeutic potential of pyrimidine derivatives in oncology (Hafez, Alsalamah, & El-Gazzar, 2017).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential in cutting-edge research. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles , so this compound could serve as a starting point for the development of new drugs or other biologically active compounds.
Propiedades
IUPAC Name |
4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-12-9-13(2)20-17(19-12)24-15-7-8-21(11-15)25(22,23)16-5-3-14(10-18)4-6-16/h3-6,9,15H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKCXWHYEBLBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)

![N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2724137.png)
![N-(4-methoxybenzyl)-2-[7-oxo-8-(4-toluidinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2724138.png)
![4-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2724141.png)


![2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole](/img/structure/B2724145.png)

![N-(4-chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2724150.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2724151.png)

